Chk1 Biochemical Potency – Class‑Level Potency Range vs. Structural Analogues
No direct Chk1 IC₅₀ or Kᵢ data for 863513-26-2 were identified in public databases. However, the pyridyl aminothiazole class to which it belongs contains compounds with Chk1 IC₅₀ values ranging from low picomolar (<50 pM) to >10 µM, depending on the benzamide substituent and linker [1]. In the most closely related chemotype (2‑(pyridin‑3‑yl)thiazole with an ethylenediamine‑amide extension), compounds such as those reported by Dudkin et al. achieved Chk1 Kᵢ < 100 pM and residence times >120 min [1]. The 3‑chlorobenzamide group present in 863513-26-2 is expected to modulate potency through interactions with the Chk1 hinge region, but the magnitude of the effect relative to a 4‑chloro or 3‑methyl analog has not been experimentally quantified.
| Evidence Dimension | Chk1 inhibitory potency (biochemical) |
|---|---|
| Target Compound Data | Not available for 863513-26-2 |
| Comparator Or Baseline | Closest chemotype: pyridyl aminothiazoles with ethylenediamine‑amide extension – Chk1 Kᵢ <100 pM, residence time >120 min [1] |
| Quantified Difference | Cannot be calculated – target data absent |
| Conditions | Biochemical Chk1 assay, ATP‑competitive format |
Why This Matters
Without quantitative data, procurement for Chk1‑focused projects carries risk; researchers must independently verify potency before substituting this compound for a characterised Chk1 inhibitor.
- [1] Dudkin VY, Rickert K, Kreatsoulas C, et al. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorg Med Chem Lett. 2012;22(7):2609-2612. View Source
